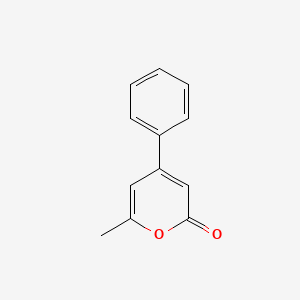
6-Methyl-4-phenyl-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-phenyl-pyran-2-one is a heterocyclic compound featuring a six-membered ring with an oxygen atom and a conjugated system This compound is part of the pyran family, known for its diverse biological and pharmaceutical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Methyl-4-phenyl-pyran-2-one can be synthesized through various methods. One common approach involves the reaction of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. For instance, a one-pot reaction using ammonium acetate as a catalyst under solvent-free conditions has been reported .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory synthesis methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, are emphasized to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-4-phenyl-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-phenyl-pyran-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-4-phenyl-pyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may downregulate the expression of certain proteins at the transcriptional level or bind to specific proteins to inhibit their activity .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-6-methyl-2H-pyran-2-one: Shares a similar pyran ring structure but with a hydroxyl group.
4-Methoxy-6-methyl-2H-pyran-2-one: Similar structure with a methoxy group instead of a phenyl group
Uniqueness: 6-Methyl-4-phenyl-pyran-2-one stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4467-33-8 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
6-methyl-4-phenylpyran-2-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
WPYCHKSDNQTWOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



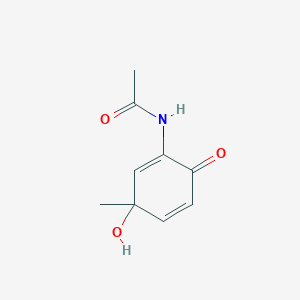
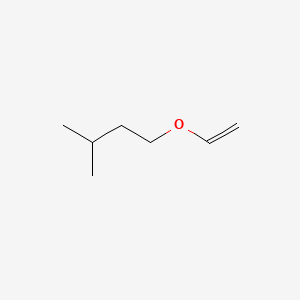

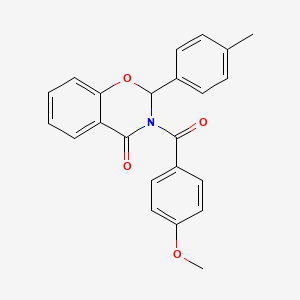
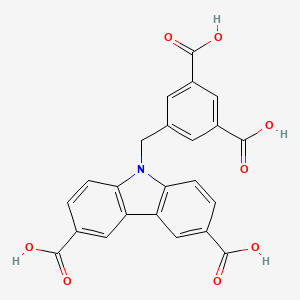

![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)


![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

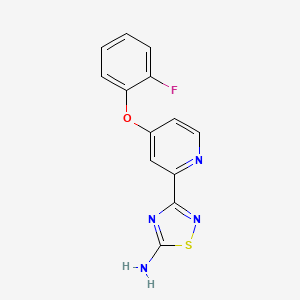
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
